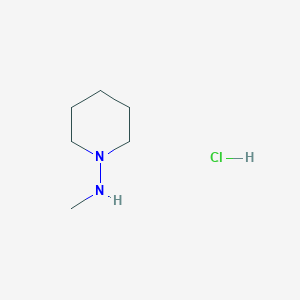

![molecular formula C15H18ClN5O2 B2358236 5-クロロ-N-[1-(5-メチル-1H-ピラゾール-3-イル)ピペリジン-4-イル]-6-オキソ-1H-ピリジン-3-カルボキサミド CAS No. 2034205-16-6](/img/structure/B2358236.png)

5-クロロ-N-[1-(5-メチル-1H-ピラゾール-3-イル)ピペリジン-4-イル]-6-オキソ-1H-ピリジン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

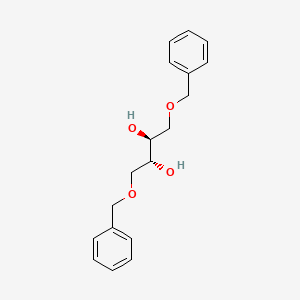

5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18ClN5O2 and its molecular weight is 335.79. The purity is usually 95%.

BenchChem offers high-quality 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物の薬理学的スクリーニングでは、有望な抗炎症作用が明らかになりました。 毒性が低く、優れた抗炎症作用を示すため、薬物開発の潜在的な候補となっています .

- 分子シミュレーション研究では、関連する化合物の強力なインビトロ抗前鞭毛体活性を裏付けています。 標的タンパク質の活性部位で好ましい結合パターンを示し、潜在的な抗リーシュマニア活性を示唆しています .

抗炎症活性

抗がん剤の潜在力

抗菌および抗真菌特性

抗ウイルス用途

分子シミュレーション研究

Jak2阻害

作用機序

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazole derivatives have been associated with a broad range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Based on its chemical properties, it is predicted to have a melting point of 164 °c, a boiling point of 3395±420 °C, and a density of 140±01 g/cm3 . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

生化学分析

Biochemical Properties

It is known that pyrazole derivatives, to which this compound belongs, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are known to interact with multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Similar compounds have shown to exhibit inhibitory activity against certain viruses and cancer cells

Molecular Mechanism

It is known that pyrazole derivatives can bind with high affinity to multiple receptors . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

特性

IUPAC Name |

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O2/c1-9-6-13(20-19-9)21-4-2-11(3-5-21)18-14(22)10-7-12(16)15(23)17-8-10/h6-8,11H,2-5H2,1H3,(H,17,23)(H,18,22)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNIVWKAWFMEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

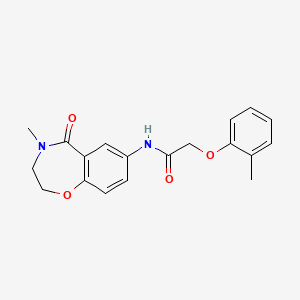

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2358157.png)

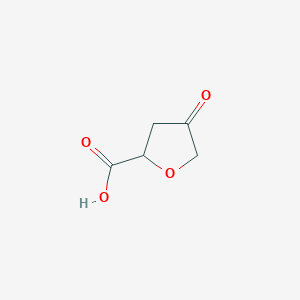

![6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2358159.png)

![8-((2-Methoxy-5-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2358163.png)

![3-[(2-Chloroacetyl)amino]phenyl acetate](/img/structure/B2358166.png)

![2,4-dimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2358168.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide](/img/structure/B2358169.png)

![1-(4-benzylpiperidin-1-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)ethanone](/img/structure/B2358172.png)